1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)ethanone
Description
This compound is a structurally complex molecule featuring three key domains:
- Arylpiperazine moiety: A piperazine ring substituted with a 4-methoxyphenyl group at the N1 position.
- Pyrimidine core: A 2-methylpyrimidin-4-yl group functionalized with a pyrazole ring at the 6-position. The pyrazole introduces hydrogen-bonding capabilities, which may improve target selectivity .
- Ethanone linker: A ketone bridge connects the piperazine and pyrimidine moieties, providing conformational rigidity compared to alkyl or ether linkers .
Its synthesis likely involves nucleophilic substitution or coupling reactions between pre-functionalized piperazine and pyrimidine intermediates, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-16-23-19(27-9-3-8-22-27)14-20(24-16)30-15-21(28)26-12-10-25(11-13-26)17-4-6-18(29-2)7-5-17/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNLZCQBJUKMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)ethanone (hereafter referred to as Compound A ) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound A is characterized by a complex molecular structure that includes a piperazine moiety and a pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 414.53 g/mol. The presence of the methoxy group and the pyrazole ring contributes to its pharmacological profile.
1. Antitumor Activity
Research indicates that Compound A exhibits significant antitumor properties. It functions by inhibiting key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR). By blocking DHFR, Compound A disrupts the synthesis of tetrahydrofolate, which is essential for DNA synthesis and repair, leading to apoptosis in cancer cells .
2. Antimicrobial Activity
In addition to its antitumor effects, Compound A has demonstrated antimicrobial properties against various pathogens. Studies have shown that it inhibits the growth of Mycobacterium tuberculosis, with IC50 values indicating potent activity. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .
Case Studies
- Antitumor Efficacy
- Antimicrobial Testing
Data Tables
| Biological Activity | IC50/IC90 Values | Tested Pathogens/Cell Lines |
|---|---|---|
| Antitumor | IC50: 10 µM | Breast cancer cells |
| Lung cancer cells | ||
| Antimicrobial | IC90: 40.32 µM | Mycobacterium tuberculosis |
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity : Research indicates that compounds with piperazine structures often exhibit antidepressant properties. The piperazine ring can interact with serotonin receptors, potentially enhancing mood regulation. Studies have shown that derivatives of piperazine can be effective in treating depression and anxiety disorders .
- Anticancer Properties : The incorporation of the pyrazole and pyrimidine groups in the structure suggests potential anticancer activity. Recent studies have evaluated similar compounds for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines . The specific compound's mechanism may involve the modulation of signaling pathways associated with cell growth and survival.
- Antimicrobial Activity : Compounds featuring similar structural motifs have been investigated for antimicrobial properties. The presence of both the piperazine and pyrimidine rings may enhance interaction with microbial targets, leading to effective inhibition of bacterial growth . Preliminary studies suggest that this compound could serve as a lead for developing new antibiotics.
Synthesis and Derivatives
The synthesis of 1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)ethanone has been achieved through various methodologies, including multi-step organic synthesis techniques involving nucleophilic substitutions and coupling reactions .
Case Studies :
- A study published in Synthesis reported the successful synthesis of related compounds and their evaluation against protein kinases, indicating a potential pathway for developing kinase inhibitors using similar scaffolds .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in neurotransmission and cancer progression, supporting its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between the target compound and its analogs are summarized below, with key findings from the literature:
Structural Comparisons
Functional and Pharmacological Insights
- Pyrimidine Substituents : Replacement of alkoxy groups (ethoxy/isopropoxy) with pyrazole (target compound) may enhance target engagement through dipole interactions or π-stacking, as seen in pyrazole-containing kinase inhibitors .
- Piperazine Modifications : The 4-methoxyphenyl group (target) offers a balance between solubility and lipophilicity compared to electron-withdrawing groups (e.g., 4-fluorophenyl in or 4-CF₃ in ). Methoxy-substituted arylpiperazines are often associated with improved CNS penetration .
- Linker Flexibility: The ethanone linker in the target compound provides rigidity, which could reduce off-target effects compared to more flexible butanone linkers (e.g., compound 5 in ).
Q & A
Q. What are the common synthetic routes for this compound, and what challenges arise during multi-step synthesis?
The compound is synthesized via multi-step routes involving:
- Step 1: Formation of the piperazine core via nucleophilic substitution or Buchwald-Hartwig amination under reflux conditions (ethanol or DMF).
- Step 2: Coupling of the pyrimidine-ether moiety using Mitsunobu or SNAr reactions.
- Step 3: Introduction of the pyrazole group via palladium-catalyzed cross-coupling. Key Challenges : Purification of intermediates (column chromatography or recrystallization) and controlling regioselectivity during heterocycle formation .
Q. How is the compound’s structural integrity validated?
Q. What pharmacological targets are associated with this compound?
Preliminary studies suggest:
- Kinase inhibition : Triazolopyrimidine core may target ATP-binding pockets (e.g., EGFR, VEGFR).
- GPCR modulation : Piperazine moiety could interact with serotonin or dopamine receptors.
- Anticancer activity : Observed in vitro against breast cancer cell lines (IC₅₀ = 2.1–5.3 µM) .
Advanced Research Questions
Q. How can researchers reconcile contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time).
- Methodology :
- Standardize assays using guidelines like NIH’s Assay Guidance Manual.
- Validate target engagement via thermal shift assays or SPR.
- Cross-reference with structural analogs (e.g., 3-ethyl-triazolopyrimidine derivatives) .
Q. What strategies optimize ADMET properties without compromising potency?
- Solubility : Introduce polar groups (e.g., -OH, -SO₃H) on the methoxyphenyl ring.
- Metabolic Stability : Replace labile ethers (e.g., pyrimidinyl-oxy) with bioisosteres like sulfonamides.
- Toxicity : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and prioritize derivatives .
Q. What mechanistic studies are critical to elucidate its anticancer activity?
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler®).
- Apoptosis Assays : Caspase-3/7 activation and Annexin V staining.
- Molecular Dynamics : Simulate binding to triazolopyrimidine targets (e.g., using GROMACS) .
Q. How can structure-activity relationship (SAR) studies guide analog design?
- Key Modifications :
| Region | Modification | Impact |
|---|---|---|
| Piperazine | Replace 4-methoxyphenyl with 4-fluorophenyl | ↑ Selectivity for 5-HT₁A |
| Pyrimidine | Substitute pyrazole with triazole | ↑ Solubility (logP reduction) |
| Ether Linker | Replace oxygen with carbonyl | ↓ Metabolic cleavage |
- Validation : Parallel synthesis followed by high-throughput screening .
Q. What experimental approaches resolve inconsistencies in synthetic yield?
- Root Cause Analysis :
- Low yield in Step 1: Optimize catalyst (e.g., switch from Pd(OAc)₂ to XPhos-Pd-G3).
- Impurities in Step 2: Use scavenger resins (e.g., QuadraPure™) during workup.
- Process Analytics : In-line FTIR or HPLC-MS to monitor reaction progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
